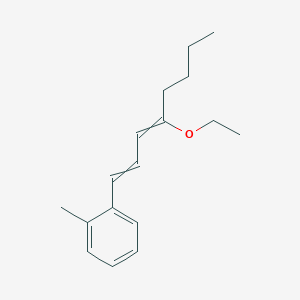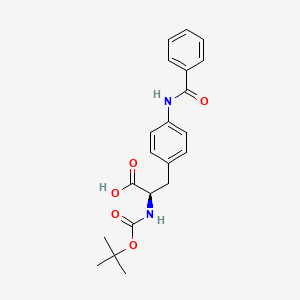
4-Butan-2-ylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butan-2-ylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphonic acids Phenols are known for their aromatic ring with a hydroxyl group, while phosphonic acids contain a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butan-2-ylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 4-Butan-2-ylphenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butan-2-ylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4-Butan-2-ylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Butan-2-ylphenol;phosphorous acid exerts its effects involves interactions with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the phosphonic acid moiety can interact with metal ions and enzymes. These interactions can lead to various biological and chemical effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
4-Butylphenol: Similar structure but lacks the phosphonic acid group.
Uniqueness
4-Butan-2-ylphenol;phosphorous acid is unique due to the presence of both phenolic and phosphonic acid functionalities
Propriétés
Numéro CAS |
919197-87-8 |
|---|---|
Formule moléculaire |
C30H45O6P |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
4-butan-2-ylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-3-8(2)9-4-6-10(11)7-5-9;1-4(2)3/h3*4-8,11H,3H2,1-2H3;1-3H |
Clé InChI |
CDKFXMHHGBPJIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


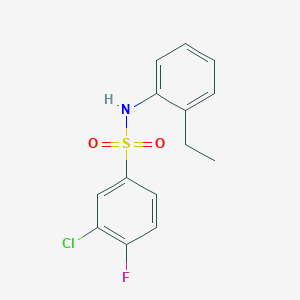
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
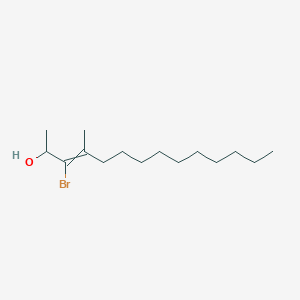
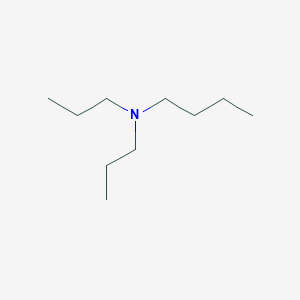
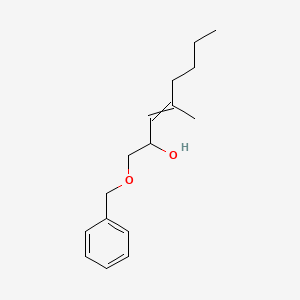
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
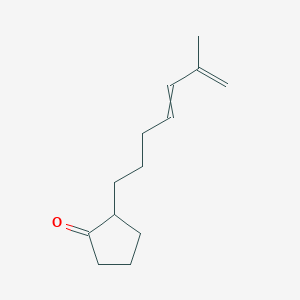
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
